molecular formula C6H10KNO2 B1630015 Potassium piperidine-2-carboxylate CAS No. 69470-51-5

Potassium piperidine-2-carboxylate

Cat. No.: B1630015
CAS No.: 69470-51-5
M. Wt: 167.25 g/mol
InChI Key: PRTGTWJCRVLSCO-UHFFFAOYSA-M
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Description

Potassium piperidine-2-carboxylate, with the molecular formula C6H10KNO2 and a molecular weight of 167.25, is the potassium salt of piperidine-2-carboxylic acid . Also known more commonly as pipecolic acid, the parent compound is a non-proteinogenic cyclic imino acid that is widespread in nature and serves as an essential biochemical indicator for diagnosing peroxisomal disorders such as hyperpipecolic acidemia . Its molecular structure is defined by the canonical SMILES string C1CCNC(C1)C(=O)[O-].[K+], confirming its salt form . This compound is of significant interest in multiple research fields. In medicinal and bioinorganic chemistry, piperidine-2-carboxylic acid and its derivatives are important precursors for the synthesis of peptides, peptide mimetics, and various biologically active compounds, with reported activities including antiviral and antimalarial properties . Furthermore, recent research explores the application of piperidine-based compounds as effective, eco-friendly corrosion inhibitors, where they function by adsorbing onto metal surfaces to form a protective layer . Like most amino acids, the parent pipecolic acid is also known to act as a chelating agent in coordination chemistry . The compound was identified from the medicinal plant Calotropis gigantea , supporting the study of natural product chemistry . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

69470-51-5

Molecular Formula

C6H10KNO2

Molecular Weight

167.25 g/mol

IUPAC Name

potassium;piperidine-2-carboxylate

InChI

InChI=1S/C6H11NO2.K/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1

InChI Key

PRTGTWJCRVLSCO-UHFFFAOYSA-M

SMILES

C1CCNC(C1)C(=O)[O-].[K+]

Canonical SMILES

C1CCNC(C1)C(=O)[O-].[K+]

Other CAS No.

69470-51-5

Related CAS

535-75-1 (Parent)

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares potassium piperidine-2-carboxylate with structurally or functionally related compounds, focusing on molecular properties, biochemical roles, and applications.

Potassium Pyridine-2-Carboxylate (Potassium Picolinate)

Structure: Pyridine-2-carboxylate (picolinate) features an aromatic pyridine ring with a carboxylate group at the 2-position. Unlike piperidine-2-carboxylate, the pyridine ring is unsaturated and planar. Molecular Formula: C₆H₄KNO₂; Molecular Weight: 161.20 . Key Differences:

  • Electronic Properties: The aromatic pyridine ring allows for stronger π-π interactions compared to the saturated piperidine ring. However, piperidine-2-carboxylate’s ability to form enamine-like structures upon deprotonation enhances its charge-transfer capabilities in flavoprotein catalysis .
  • In contrast, piperidine-2-carboxylate is a metabolic intermediate .

Ethyl Piperidine-2-Carboxylate Derivatives

Examples: Ethyl piperidine-2-carboxylate hydrochloride (C₈H₁₆ClNO₂) and its (S)-isomer (CAS 123495-48-7). Structure: These derivatives replace the potassium ion with an ethyl ester group, rendering them neutral and less water-soluble. Molecular Weight: ~193.67 (hydrochloride salt) . Key Differences:

  • Applications: Ethyl esters are primarily used as pharmaceutical intermediates (e.g., in synthesizing anticoagulants like argatroban) rather than enzymatic substrates .
  • Reactivity: The ester group reduces ionic solubility but enhances lipophilicity, making these compounds suitable for organic synthesis.

Piperidine-3-Carboxylate and Other Isomers

Example: Ethyl piperidine-3-carboxylate (CAS 2524-52-9).
Structural Variation: The carboxylate group at the 3-position alters steric and electronic interactions.
Key Differences:

  • Enzymatic Specificity: PIPox exclusively recognizes the 2-carboxylate isomer for catalysis, highlighting the importance of regiochemistry in substrate-enzyme binding .

Table 1: Comparative Properties of Piperidine-2-Carboxylate and Analogues

Compound Molecular Formula Molecular Weight Solubility Key Role/Application References
This compound C₆H₁₀KNO₂ ~175.24 High (ionic) Lysine degradation; redox catalysis
Potassium pyridine-2-carboxylate C₆H₄KNO₂ 161.20 Moderate Metal chelation
Ethyl piperidine-2-carboxylate HCl C₈H₁₆ClNO₂ 193.67 Moderate (salt) Pharmaceutical intermediate
Piperidine-3-carboxylate derivatives Varies Varies Low to moderate Synthetic chemistry

Thermodynamic and Kinetic Data

  • Enzymatic Activity: Piperidine-2-carboxylate reductase (EC 1.5.1.21) facilitates the NADPH-dependent reduction of piperidine-2-carboxylate, underscoring its role in redox homeostasis .

Preparation Methods

Synthetic Routes to Piperidine-2-Carboxylic Acid

Industrial Two-Step Cyclization-Hydrolysis Method

The patent CN113387874B outlines a high-yield, scalable synthesis of 6,6-dialkyl piperidine-2-carboxylic acids, adaptable to the unsubstituted variant. The process involves:

Cyclization of Ethyl 2-(Acetamido)-6-Methyl-5-Heptanoate

The first step employs trifluoroacetic acid (TFA) to protonate the acetamido precursor, inducing cyclization via a Ritter reaction. The reaction proceeds at 50°C for 2 hours, forming 1-acetyl-6,6-dimethylpiperidine-2-carboxylate with an 81% yield. Key advantages include:

  • Minimal byproducts : The reaction avoids carbocation rearrangements, ensuring high purity (98%).
  • Solvent efficiency : TFA acts as both catalyst and solvent, simplifying purification.
Hydrolysis to Piperidine-2-Carboxylic Acid

The acetylated intermediate undergoes alkaline hydrolysis using 4 equivalents of sodium hydroxide at 100°C. Acidification with HCl precipitates the carboxylic acid, yielding 85.7% with 99% purity. Critical parameters include:

  • Molar ratio : A 1:4 ratio of intermediate to NaOH maximizes yield; deviations to 1:3 or 1:5 reduce yields to 72.7% and 80%, respectively.
  • Temperature : Hydrolysis at 100°C completes in 2 hours, whereas lower temperatures (50–75°C) prolong reaction time and decrease yields.

Table 1: Optimization of Hydrolysis Conditions

NaOH Equivalents Temperature (°C) Yield (%)
3 100 72.7
4 100 85.7
5 100 80.0
4 75 75.3
4 50 67.0

Stereoselective Asymmetric Synthesis

For enantiomerically pure (S)-piperidine-2-carboxylic acid, the patent CN111995565A employs L-camphorsulfonamide as a chiral auxiliary. The three-step process achieves 92% enantiomeric excess (ee):

Condensation and Asymmetric Alkylation

L-Camphorsulfonamide reacts with diphenylimine ester under Lewis acid catalysis, followed by asymmetric alkylation with a strong base (e.g., LDA). This step forms a chiral intermediate with high stereoselectivity.

Deprotection and Cyclization

Acidic hydrolysis of the imine and intramolecular cyclization yield a lactam intermediate, which is subsequently deprotected under alkaline conditions to release the free carboxylic acid.

Advantages and Limitations
  • Stereochemical control : Achieves >90% ee, critical for active pharmaceutical ingredients (APIs).
  • Cost challenges : Requires expensive chiral auxiliaries and Grignard reagents, limiting industrial scalability.

Conversion to Potassium Piperidine-2-Carboxylate

The potassium salt is synthesized via neutralization of piperidine-2-carboxylic acid with potassium hydroxide:

$$
\text{C}6\text{H}{11}\text{NO}2 + \text{KOH} \rightarrow \text{C}6\text{H}{10}\text{NO}2\text{K} + \text{H}_2\text{O}
$$

Optimization Considerations :

  • Stoichiometry : A 1:1 molar ratio ensures complete neutralization.
  • Solvent : Aqueous ethanol (50–70%) facilitates rapid mixing and crystallization.
  • Purity : Recrystallization from hot water removes residual potassium hydroxide or acid.

Comparative Analysis of Synthetic Methods

Table 2: Industrial vs. Stereoselective Methods

Parameter Industrial Method Stereoselective Method
Yield 70–85% 60–75%
Purity 98–99% 90–95%
Cost Low (cheap reagents) High (chiral auxiliaries)
Scalability Suitable for ton-scale Lab-scale only
Stereoselectivity Racemic >90% ee

Q & A

Q. What are the standard protocols for synthesizing potassium piperidine-2-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, a potassium salt can be generated via ester hydrolysis under basic conditions. A validated protocol includes:

  • Step 1 : Reaction of (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid ethyl ester with potassium tert-butoxide in THF at -12°C to form intermediates .
  • Step 2 : Purification via recrystallization and characterization using 1H NMR^1 \text{H NMR}, with key peaks at δ 1.22 (t, 3H, ethyl group) and δ 4.59 (s, 2H, benzyl group) .
  • Optimization : Adjust reaction temperature (-12°C to 25°C) and stoichiometry (1.2 eq. trimethylsulfoxonium iodide) to improve yield (57.3% achieved in Example 1g) .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • NMR Spectroscopy : Key 1H NMR^1 \text{H NMR} signals include resonances for the piperidine ring (δ 1.41–3.92) and ester/amide protons (δ 4.19–7.34) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to verify purity ≥98% .
  • Elemental Analysis : Confirm potassium content via ICP-MS or flame photometry.

Q. How does the potassium counterion influence the compound’s physicochemical properties compared to other salts (e.g., sodium or ammonium)?

Potassium salts generally exhibit higher solubility in polar solvents (e.g., water or DMSO) due to stronger ion-dipole interactions. For example:

PropertyPotassium SaltSodium Salt
Solubility in H2_2O120 mg/mL95 mg/mL
Melting Point (°C)215–217198–200
Thermodynamic data (e.g., Gibbs free energy of dissolution) should be calculated using NIST reference values for 2-piperidinecarboxylic acid derivatives .

Advanced Research Questions

Q. How can structural modifications (e.g., amide substitution for the carboxylate group) improve metabolic stability while retaining bioactivity?

Replacing the ester moiety with an amide (e.g., S,S-10e) enhances chemical stability without significant loss of binding affinity. Key strategies:

  • Synthetic Route : Introduce a benzyl or para-fluorobenzyl group at the sulfonamide moiety to improve inhibition of macrophage infectivity potentiation (Mip) enzymes (IC50_{50} < 1 µM) .
  • Crystallographic Validation : Compare co-crystal structures (PDB IDs: 4G50, 6O4A) to confirm binding mode retention after substitution .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

  • Cross-Validation : Replicate experiments using standardized protocols (e.g., PPIase inhibition assays at pH 7.4 ± 0.2) .
  • Data Normalization : Report activity as % inhibition relative to positive controls (e.g., cyclosporin A for PPIase assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of potent antimicrobial inhibitors?

  • Core Modifications : Maintain the pyridine moiety (critical for Mip inhibition) while varying side chains (R1). For example, alkyl residues enhance lipophilicity (logP > 2.5) .
  • Binding Affinity Assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., BpMip ΔG = -9.8 kcal/mol for S,S-21g) .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Experimental Section : Include detailed reagent quantities, temperatures, and purification steps.
  • Supporting Information : Provide 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} spectra, HPLC chromatograms, and crystallographic data (if available) .
  • Ethical Reporting : Avoid selective omission of failed experiments; disclose all reaction conditions tested .

Data Interpretation and Validation

Q. How should researchers address variability in enzyme inhibition assays involving this compound?

  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare IC50_{50} values across replicates.
  • Control Experiments : Include buffer-only and solvent controls to exclude non-specific effects .

Q. What interdisciplinary approaches integrate computational modeling with experimental data for this compound?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with BpMip) to predict binding modes .
  • Docking Studies : Use AutoDock Vina to rank derivatives by docking score (< -8.0 kcal/mol indicates high affinity) .

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